CYP2A6 Inhibition: Intermediate Potency and Selectivity
4-Methoxybenzofuran (the target scaffold without the 5-carboxylic acid substituent) exhibits an IC₅₀ of 2.20 µM against human CYP2A6, positioning it as an intermediate-potency inhibitor between the more potent methoxalen (IC₅₀ = 0.47 µM) and the less potent menthofuran (IC₅₀ = 1.27 µM) [1]. The study authors note that the synthetic benzofuran and coumarin derivatives 'have more selective effects than those of methoxalen and menthofuran,' suggesting that the 4-methoxybenzofuran scaffold may offer improved target selectivity despite its modest absolute potency [1].
| Evidence Dimension | CYP2A6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 µM |
| Comparator Or Baseline | Methoxalen: IC₅₀ = 0.47 µM; Menthofuran: IC₅₀ = 1.27 µM |
| Quantified Difference | 4.7-fold less potent than methoxalen; 1.7-fold less potent than menthofuran; 4.5-fold more potent than the weakest inhibitor in the tested series |
| Conditions | Human microsomal CYP2A6 enzyme inhibition assay; coumarin 7-hydroxylation activity measured; reported in µM |
Why This Matters
The intermediate CYP2A6 inhibitory potency combined with reported selectivity advantages makes this scaffold suitable for applications where balanced enzyme modulation is required, avoiding the potential off-target effects associated with more potent but less selective inhibitors like methoxalen.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura M, Wada K, Nishikawa N, Ohta K, Hirai K, Goto Y, Arai N, Makino T. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. Chem Pharm Bull. 2013;61(10):997-1001. View Source
